molecular formula C22H19F3O5 B3593725 METHYL 2-(4,7-DIMETHYL-2-OXO-5-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}-2H-CHROMEN-3-YL)ACETATE

METHYL 2-(4,7-DIMETHYL-2-OXO-5-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}-2H-CHROMEN-3-YL)ACETATE

Cat. No.: B3593725
M. Wt: 420.4 g/mol
InChI Key: PDAFOUXBETWYPI-UHFFFAOYSA-N
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Description

METHYL 2-(4,7-DIMETHYL-2-OXO-5-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}-2H-CHROMEN-3-YL)ACETATE is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(4,7-DIMETHYL-2-OXO-5-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}-2H-CHROMEN-3-YL)ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 4,7-dimethyl-2-oxo-2H-chromen-3-carbaldehyde with 3-(trifluoromethyl)benzyl alcohol in the presence of a suitable catalyst. The resulting intermediate is then esterified with methyl acetate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(4,7-DIMETHYL-2-OXO-5-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}-2H-CHROMEN-3-YL)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

METHYL 2-(4,7-DIMETHYL-2-OXO-5-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}-2H-CHROMEN-3-YL)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-(4,7-DIMETHYL-2-OXO-5-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}-2H-CHROMEN-3-YL)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • METHYL (5,7-DIHYDROXY-2-OXO-2H-CHROMEN-4-YL)ACETATE
  • 2,4-DIHYDROXY-3,6-DIMETHYLBENZOATE

Uniqueness

METHYL 2-(4,7-DIMETHYL-2-OXO-5-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}-2H-CHROMEN-3-YL)ACETATE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Properties

IUPAC Name

methyl 2-[4,7-dimethyl-2-oxo-5-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3O5/c1-12-7-17(29-11-14-5-4-6-15(9-14)22(23,24)25)20-13(2)16(10-19(26)28-3)21(27)30-18(20)8-12/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAFOUXBETWYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)OC)C)C(=C1)OCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-(4,7-DIMETHYL-2-OXO-5-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}-2H-CHROMEN-3-YL)ACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-(4,7-DIMETHYL-2-OXO-5-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}-2H-CHROMEN-3-YL)ACETATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-(4,7-DIMETHYL-2-OXO-5-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}-2H-CHROMEN-3-YL)ACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-(4,7-DIMETHYL-2-OXO-5-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}-2H-CHROMEN-3-YL)ACETATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-(4,7-DIMETHYL-2-OXO-5-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}-2H-CHROMEN-3-YL)ACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-(4,7-DIMETHYL-2-OXO-5-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}-2H-CHROMEN-3-YL)ACETATE

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